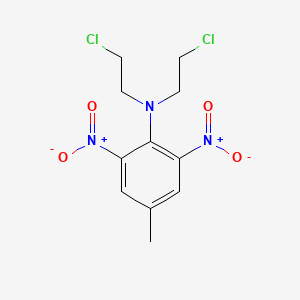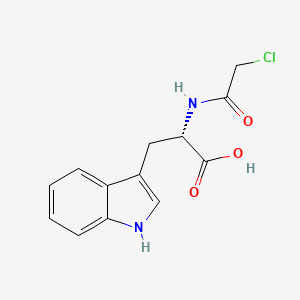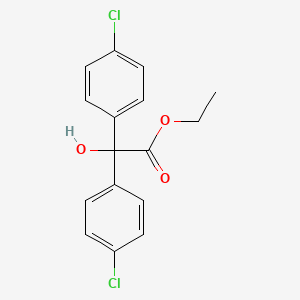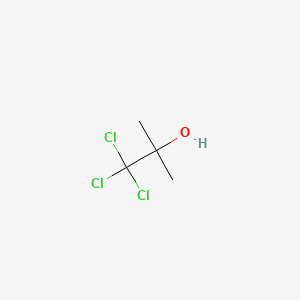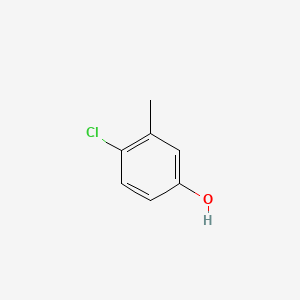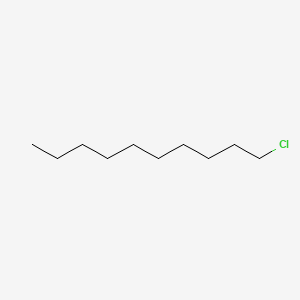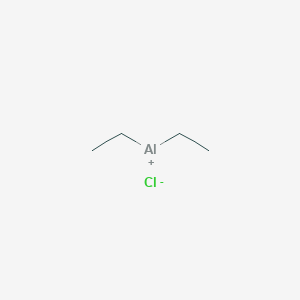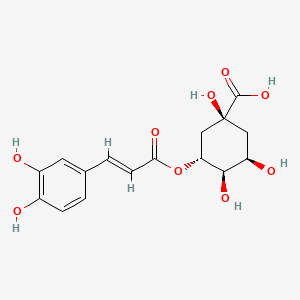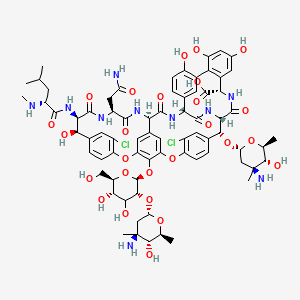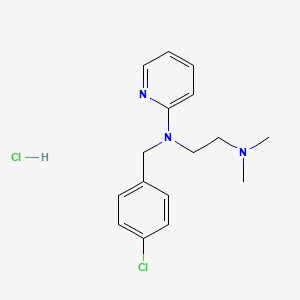
头孢匹唑
描述
西匹米唑是一种由日本味の素公司开发的第三代头孢菌素类抗生素。它以其对抗革兰氏阳性和革兰氏阴性细菌的广谱活性而闻名。 该化合物在治疗对其他抗生素有耐药性的细菌引起的感染方面特别有效 .
科学研究应用
西匹米唑因其在各个领域的应用而被广泛研究:
化学: 用作研究头孢菌素反应性的模型化合物。
生物学: 研究其对细菌细胞壁合成和耐药机制的影响。
作用机制
西匹米唑通过抑制细菌细胞壁的合成发挥作用。它与位于细菌细胞壁内的青霉素结合蛋白 (PBP) 结合,抑制肽聚糖合成的最后阶段。这导致细胞壁减弱,最终导致细菌细胞裂解。 主要分子靶标是 PBP,涉及的途径包括抑制转肽作用和羧肽作用反应 .
生化分析
Biochemical Properties
Cefpimizole interacts with penicillin-binding proteins (PBPs), which are enzymes that play a crucial role in the synthesis of peptidoglycan, a major component of bacterial cell walls . By inhibiting these PBPs, Cefpimizole disrupts cell wall synthesis, leading to bacterial cell death .
Cellular Effects
Cefpimizole’s primary cellular effect is the disruption of bacterial cell wall synthesis, which leads to cell death . This effect is not limited to a specific type of cell but affects a broad spectrum of Gram-positive and Gram-negative bacteria .
Molecular Mechanism
Cefpimizole exerts its effects at the molecular level by inhibiting PBPs . These proteins are essential for the cross-linking step in peptidoglycan synthesis. When Cefpimizole binds to these proteins, it prevents them from performing their role, thereby inhibiting the synthesis of peptidoglycan and disrupting the bacterial cell wall .
Temporal Effects in Laboratory Settings
The pharmacokinetics of Cefpimizole were determined after single- and multiple-dose 20-min intravenous infusions . The kinetics correspond to a two-compartment model with an average apparent volume of distribution of 20.0 +/- 3.5 liters, a distribution rate constant of 2.24 +/- 1.00 h-1, and a terminal rate constant of 0.358 +/- 0.036 h-1 (half-life, 1.9 h) .
Metabolic Pathways
The primary route of elimination for Cefpimizole is the renal route, with approximately 80% of the administered dose excreted as the parent compound
Transport and Distribution
Cefpimizole is distributed in the body following a two-compartment model . The total body clearance was 118.6 +/- 20.2 ml/min, and the renal clearance was 96.2 +/- 17.3 ml/min . This suggests that Cefpimizole is primarily transported and distributed via the circulatory system and eliminated through the kidneys .
准备方法
合成路线和反应条件
西匹米唑的合成涉及多个步骤,从核心头孢菌素结构开始。该过程通常包括用合适的酰化剂酰化头孢菌素核的7位氨基反应条件通常涉及使用有机溶剂和催化剂来促进反应 .
工业生产方法
西匹米唑的工业生产遵循类似的合成路线,但规模更大。该过程针对产量和纯度进行了优化,通常涉及高级技术,如高效液相色谱 (HPLC) 用于纯化。 生产还包括严格的质量控制措施,以确保最终产品的稳定性和功效 .
化学反应分析
反应类型
西匹米唑会发生几种类型的化学反应,包括:
氧化: 这种反应可以在噻唑烷环中的硫原子处发生。
还原: 头孢菌素核中的羰基可以在特定条件下被还原。
取代: 可以在头孢菌素核的3位引入各种取代基.
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂用于氧化,硼氢化钠等还原剂用于还原,以及各种有机卤化物用于取代反应。 条件通常涉及控制温度和pH,以确保所需的反应途径 .
主要产品
这些反应形成的主要产物包括西匹米唑的各种衍生物,它们可能具有不同的药理特性。 例如,氧化会导致亚砜衍生物,而取代会引入新的官能团,从而增强抗生素的活性 .
相似化合物的比较
西匹米唑与其他第三代头孢菌素如头孢噻肟和头孢哌酮相比。虽然所有这些化合物都具有相似的核心结构和作用机制,但西匹米唑在其更广泛的活性谱和对 β-内酰胺酶的更高稳定性方面是独特的。 这使得它对耐药菌株特别有效 .
类似化合物列表
- 头孢噻肟
- 头孢哌酮
- 头孢曲松
- 头孢他啶
属性
IUPAC Name |
2-[1-[[(6R,7R)-2-carboxy-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-yl]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O10S2/c35-23(18(16-4-2-1-3-5-16)31-24(36)19-20(27(38)39)30-14-29-19)32-21-25(37)34-22(28(40)41)17(13-45-26(21)34)12-33-9-6-15(7-10-33)8-11-46(42,43)44/h1-7,9-10,14,18,21,26H,8,11-13H2,(H5-,29,30,31,32,35,36,38,39,40,41,42,43,44)/t18-,21-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZMRLHZGOBKAN-KAWPREARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)O)C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)O)C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84880-03-5 | |
| Record name | Cefpimizole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84880-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefpimizole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084880035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFPIMIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S58UHU7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefpimizole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


